molecular formula C17H23FN2O B1221449 Azabuperone CAS No. 2856-81-7

Azabuperone

Cat. No. B1221449
CAS RN: 2856-81-7
M. Wt: 290.38 g/mol
InChI Key: PQLYZHNINGGVMB-UHFFFAOYSA-N
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Description

Azabuperone, also known as Azabuperone, is a useful research compound. Its molecular formula is C17H23FN2O and its molecular weight is 290.38 g/mol. The purity is usually 95%.
BenchChem offers high-quality Azabuperone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Azabuperone including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

2856-81-7

Product Name

Azabuperone

Molecular Formula

C17H23FN2O

Molecular Weight

290.38 g/mol

IUPAC Name

4-(3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)-1-(4-fluorophenyl)butan-1-one

InChI

InChI=1S/C17H23FN2O/c18-15-7-5-14(6-8-15)17(21)4-2-9-19-11-12-20-10-1-3-16(20)13-19/h5-8,16H,1-4,9-13H2

InChI Key

PQLYZHNINGGVMB-UHFFFAOYSA-N

SMILES

C1CC2CN(CCN2C1)CCCC(=O)C3=CC=C(C=C3)F

Canonical SMILES

C1CC2CN(CCN2C1)CCCC(=O)C3=CC=C(C=C3)F

Other CAS RN

2856-81-7

Related CAS

3162-75-2 (di-hydrochloride)

synonyms

azabuperone
azabutyrone
p-fluorophenyl-gamma-(1,4-diazabicyclo(4.3.0)nonanyl-4)propylketone

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a heated slurry of 2.90 parts of 1,4-diazabicyclo[4.3.0]nonane, 1.91 parts of potassium iodide, and 25 parts of deionized water is added 1.65 parts potassium hydroxide and 6.17 parts of 1,1-dimethoxy-1-(4-fluorophenyl)-4-chlorobutane under nitrogen. The mixture is heated to reflux and held at that temperature for 4.5 hours. After cooling to room temperature, 18 parts of ethyl ether and a sufficient quantity of concentrated hydrochloric acid to bring the pH of the aqueous phase to about 2 are added. The aqueous layer is separated and basified to pH 12 with 50% sodium hydroxide solution. The resultant oil which forms is extracted into chloroform. The solvent is removed under reduced pressure to afford an orange oil. Chromatography of this oil using silica gel as an adsorbant and mixtures of ethanol (0.5 - 20%) in methylene chloride with 0.25% ammonium hydroxide as eluants affords 4-(1,4-diazabicyclo[4.3.0]non-4-yl)-4'-fluorobutyrophenone as an orange oil, in yield of 49%. This compound is represented by the following structural formula. ##STR18##
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